

# Tilisolol Hydrochloride: A Technical Overview of its Discovery and Development

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An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Tilisolol** hydrochloride (designated N-696 during development and marketed under the trade name Selecal) is a non-selective beta-adrenergic antagonist with vasodilatory properties. This technical guide provides a comprehensive overview of the discovery and development history of **Tilisolol** hydrochloride, detailing its synthesis, mechanism of action, preclinical pharmacology, and clinical evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

# **Discovery and Development History**

**Tilisolol** hydrochloride was developed by Nisshin Flour Milling Co., Ltd., a Japanese company that expanded into the pharmaceutical sector. The compound, identified by the code N-696, emerged from research programs aimed at creating beta-blockers with additional vasodilatory effects to offer a more comprehensive approach to the management of hypertension and angina pectoris.

While specific details regarding the lead compound and initial structure-activity relationship (SAR) studies are not extensively publicized, the development of **Tilisolol** was part of a broader effort in cardiovascular drug discovery to improve upon existing beta-blockers by



incorporating direct vasodilatory actions, thereby reducing peripheral resistance without the reflex tachycardia sometimes observed with other vasodilators.

# **Chemical Synthesis**

The synthesis of **Tilisolol** is a multi-step process starting from phthalic anhydride. The key intermediate, 4-hydroxy-2-methylisoquinolin-1(2H)-one, is central to the synthesis.

Experimental Protocol: Synthesis of **Tilisolol** 

- Methanolysis of Phthalic Anhydride (1): Phthalic anhydride is reacted with methanol to yield Methyl hydrogen phthalate (2).
- Amidation: Compound (2) undergoes a Schotten-Baumann reaction with methyl sarcosinate
   (3) to produce Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate (4).
- Intramolecular Lactamization: Treatment of (4) with sodium methoxide results in the formation of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate (5).
- Saponification and Decarboxylation: Compound (5) is treated with a lye solution, leading to saponification of the ester and subsequent decarboxylation to afford 4-hydroxy-2-methylisoquinolin-1(2H)-one (6).
- Alkylation: The intermediate (6) is reacted with epichlorohydrin (7) in the presence of a base to yield 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one (8).
- Oxirane Ring Opening: The final step involves the opening of the oxirane ring of (8) with tert-Butylamine (9) to complete the synthesis of **Tilisolol** (10).

## **Mechanism of Action**

**Tilisolol** hydrochloride exerts its therapeutic effects through a dual mechanism of action: non-selective beta-adrenergic receptor blockade and direct vasodilation.

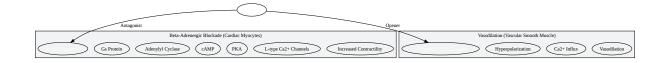
Beta-Adrenergic Blockade: Tilisolol is a non-selective antagonist of beta-1 and beta-2
adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines
(epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial
contractility, and cardiac output. This action reduces the workload on the heart and



myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of beta-1 receptors in the kidney also reduces renin secretion, contributing to its antihypertensive effect.

• Vasodilation: Unlike traditional beta-blockers, Tilisolol possesses direct vasodilatory properties. This effect is primarily mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to relaxation of the vascular smooth muscle and vasodilation. This vasodilatory action contributes to the reduction of peripheral vascular resistance and blood pressure. Some evidence also suggests a component of alpha-1 adrenergic receptor blockade contributing to its vasodilatory effect.

# **Signaling Pathways**



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# **Preclinical Pharmacology**

A series of preclinical studies were conducted in various animal models to elucidate the pharmacological profile of **Tilisolol** hydrochloride.

## In Vitro Studies

Experimental Protocol: Vasorelaxant Effects in Isolated Rat Thoracic Aorta



- Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.
- Contraction Induction: The aortic rings were pre-contracted with potassium chloride (KCl, 20 mM).
- Drug Application: **Tilisolol** (10<sup>-5</sup> to 10<sup>-3</sup> M) was added in a cumulative manner to measure concentration-dependent relaxation.
- Mechanistic Studies: The experiment was repeated in the presence of glibenclamide, a K-ATP channel blocker, to investigate the mechanism of vasodilation.

The results demonstrated that **Tilisolol** produced concentration-related relaxation of the precontracted aortic rings. This effect was partially antagonized by glibenclamide, confirming the involvement of K-ATP channel opening in its vasodilatory action.

#### In Vivo Studies

Experimental Protocol: Hemodynamic Effects in Pithed Rats

- Animal Model: The pithed rat model was used to eliminate central nervous system influences on the cardiovascular system.
- Drug Administration: **Tilisolol** (0.5-2.0 mg/kg) was administered intravenously.
- Hemodynamic Measurements: Diastolic blood pressure and heart rate were continuously monitored.

In pithed rats, **Tilisolol** caused a dose-dependent decrease in diastolic blood pressure and a slight increase in heart rate. The hypotensive effects were antagonized by pretreatment with glibenclamide.

Experimental Protocol: Coronary Vasodilatory Effects in Dogs

- Animal Model: Mongrel dogs were chronically instrumented for the measurement of circumflex coronary artery diameter and coronary blood flow.
- Drug Administration: Tilisolol was administered intravenously at doses of 1, 2, 4, and 8 mg/kg.



 Measurements: Coronary vascular resistance was calculated from the measured parameters.

**Tilisolol** produced a dose-dependent decrease in coronary vascular resistance. At the highest dose, it also significantly increased coronary artery diameter. These effects were suppressed by glibenclamide, further supporting the role of K-ATP channel opening in its coronary vasodilatory action.

**Ouantitative Preclinical Data** 

Parameter	Species/Model	Effect	Dose/Concentr ation	Reference
Vasorelaxation	Isolated Rat Thoracic Aorta	Concentration- dependent relaxation	10 <sup>-5</sup> - 10 <sup>-3</sup> M	[1]
Diastolic Blood Pressure	Pithed Rat	Dose-dependent decrease	0.5 - 2.0 mg/kg, i.v.	[1]
Coronary Vascular Resistance	Dog	Dose-dependent decrease	1 - 8 mg/kg, i.v.	[2]
Coronary Artery Diameter	Dog	Significant increase	8 mg/kg, i.v.	[2]

# **Clinical Development**

**Tilisolol** hydrochloride was clinically evaluated for the treatment of essential hypertension and angina pectoris.

## **Phase I Studies**

A study in healthy young male volunteers compared the effects of **Tilisolol** hydrochloride (N-696) with propranolol on forearm circulation.

Experimental Protocol: Forearm Blood Flow Measurement

Methodology: Forearm blood flow was measured using strain-gauge plethysmography.



- Procedure: A cuff around the upper arm was inflated to occlude venous return, and the rate
  of increase in forearm volume, reflecting arterial inflow, was measured by a strain gauge on
  the forearm.
- Drug Administration: Tilisolol (30 mg/day) or propranolol (60 mg/day) was administered for 7 days.

The study found that, unlike propranolol, **Tilisolol** lowered blood pressure and heart rate without causing peripheral vasoconstriction.

# **Clinical Efficacy and Safety**

**Tilisolol** hydrochloride (Selecal) was approved in Japan for the treatment of essential hypertension (mild to moderate) and angina pectoris.

**Ouantitative Clinical Data** 

Parameter	Population	Tilisolol (30 mg/day)	Propranolol (60 mg/day)	Reference
Heart Rate (bpm)	Healthy Males (n=7)	75 ± 4 to 56 ± 2	62 ± 1 to 51 ± 2	[3]
Mean Blood Pressure (mmHg)	Healthy Males (n=7)	86 ± 2 to 79 ± 2	83 ± 3 to 73 ± 3	[3]
Forearm Blood Flow	Healthy Males (n=7)	No significant change	Decreased	[3]
Forearm Vascular Resistance	Healthy Males (n=7)	No significant change	Increased	[3]

Commonly reported side effects include:

- · Rash, itching
- Photosensitivity



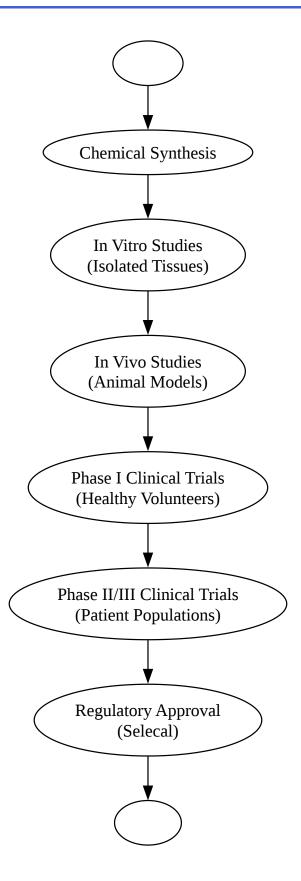
- · Dizziness, lightheadedness
- Bradycardia, hypotension
- Cold extremities, numbness
- Dry eyes
- Depression, drowsiness, insomnia

# Conclusion

Tilisolol hydrochloride represents a beta-blocker with the added therapeutic benefit of direct vasodilation through the opening of ATP-sensitive potassium channels. Its development by Nisshin Flour Milling Co., Ltd. provided a new therapeutic option for the management of hypertension and angina pectoris, particularly in Japan where it was marketed as Selecal. The unique mechanism of action, combining beta-blockade with vasodilation, offered a favorable hemodynamic profile compared to traditional non-vasodilating beta-blockers. The preclinical and clinical data summarized in this guide provide a comprehensive overview of the scientific foundation for the therapeutic use of Tilisolol hydrochloride.

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